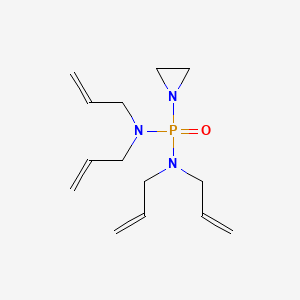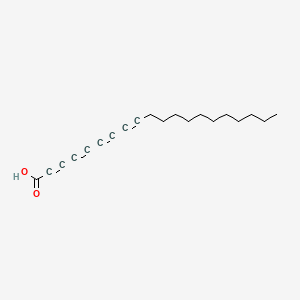
Icosa-2,4,6,8-tetraynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icosa-2,4,6,8-tetraynoic acid: is a long-chain fatty acid with an aliphatic tail containing 20 carbon atoms. . This compound is characterized by the presence of multiple triple bonds in its structure, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of icosa-2,4,6,8-tetraynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and the development of more efficient synthetic routes may pave the way for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Icosa-2,4,6,8-tetraynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Icosa-2,4,6,8-tetraynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Mécanisme D'action
The mechanism of action of icosa-2,4,6,8-tetraynoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. Additionally, its multiple triple bonds allow it to participate in various biochemical reactions, potentially influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Icosa-2,4,6,8,10-pentaenoic acid: Another long-chain fatty acid with multiple double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Uniqueness
Icosa-2,4,6,8-tetraynoic acid is unique due to its multiple triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds.
Propriétés
Numéro CAS |
52642-57-6 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
icosa-2,4,6,8-tetraynoic acid |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22) |
Clé InChI |
IAOQCZBMCCPRDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC#CC#CC#CC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
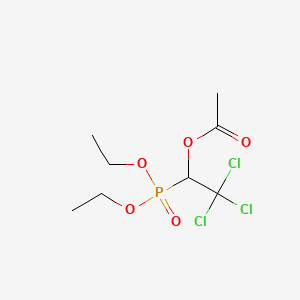

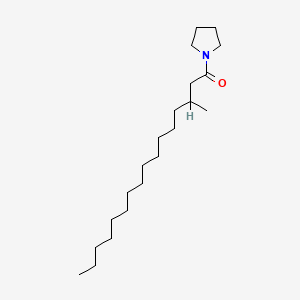
![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)

![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)

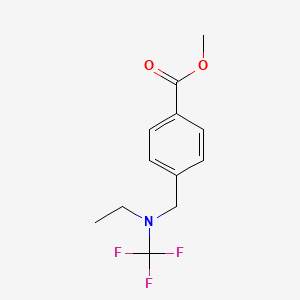
![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)

